molecular formula C15H25N3 B11863078 4-methyl-N-(1-phenylpropan-2-yl)-1,4-diazepan-1-amine CAS No. 87498-61-1

4-methyl-N-(1-phenylpropan-2-yl)-1,4-diazepan-1-amine

Cat. No.: B11863078
CAS No.: 87498-61-1
M. Wt: 247.38 g/mol
InChI Key: UKNQRLGXHFQEHI-UHFFFAOYSA-N
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Description

4-methyl-N-(1-phenylpropan-2-yl)-1,4-diazepan-1-amine is an organic compound that belongs to the class of diazepanes This compound is characterized by a diazepane ring substituted with a phenylpropan-2-yl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(1-phenylpropan-2-yl)-1,4-diazepan-1-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of palladium-catalyzed C–H activation of arylethyl amines . This method allows for the construction of heterocyclic compounds, including diazepanes, through the activation of C–H bonds in the presence of palladium catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(1-phenylpropan-2-yl)-1,4-diazepan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The diazepane ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst concentration are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted diazepanes.

Scientific Research Applications

4-methyl-N-(1-phenylpropan-2-yl)-1,4-diazepan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 4-methyl-N-(1-phenylpropan-2-yl)-1,4-diazepan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-methyl-N-(1-phenylpropan-2-yl)-1,4-diazepan-1-amine include other diazepanes and arylethyl amines, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern on the diazepane ring, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

87498-61-1

Molecular Formula

C15H25N3

Molecular Weight

247.38 g/mol

IUPAC Name

4-methyl-N-(1-phenylpropan-2-yl)-1,4-diazepan-1-amine

InChI

InChI=1S/C15H25N3/c1-14(13-15-7-4-3-5-8-15)16-18-10-6-9-17(2)11-12-18/h3-5,7-8,14,16H,6,9-13H2,1-2H3

InChI Key

UKNQRLGXHFQEHI-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)NN2CCCN(CC2)C

Origin of Product

United States

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